Cas no 4489-40-1 (1H-Isoindole-1,3(2H)-dione,2-[2-(4-methyl-1-piperazinyl)ethyl]-, hydrochloride (1:2))

1H-Isoindole-1,3(2H)-dione,2-[2-(4-methyl-1-piperazinyl)ethyl]-, hydrochloride (1:2) structure
4489-40-1 structure
Product Name:1H-Isoindole-1,3(2H)-dione,2-[2-(4-methyl-1-piperazinyl)ethyl]-, hydrochloride (1:2)
CAS No:4489-40-1
MF:C15H20ClN3O2
MW:309.791202545166
CID:334680
PubChem ID:54603692
Update Time:2025-04-19

1H-Isoindole-1,3(2H)-dione,2-[2-(4-methyl-1-piperazinyl)ethyl]-, hydrochloride (1:2) Chemical and Physical Properties

Names and Identifiers

    • 1H-Isoindole-1,3(2H)-dione,2-[2-(4-methyl-1-piperazinyl)ethyl]-, hydrochloride (1:2)
    • 2-[2-(4-methylpiperazin-1-yl)ethyl]isoindole-1,3-dione,hydrochloride
    • 4489-40-1
    • NSC25114
    • DTXSID60713720
    • NSC-25114
    • 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1)
    • Inchi: 1S/C15H19N3O2.ClH/c1-16-6-8-17(9-7-16)10-11-18-14(19)12-4-2-3-5-13(12)15(18)20;/h2-5H,6-11H2,1H3;1H
    • InChI Key: CSMNSXXPROWQNP-UHFFFAOYSA-N
    • SMILES: Cl.O=C1C2C=CC=CC=2C(N1CCN1CCN(C)CC1)=O

Computed Properties

  • Exact Mass: 273.14787
  • Monoisotopic Mass: 309.124
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 367
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.9A^2

Experimental Properties

  • Density: 1.216
  • Boiling Point: 418.8°Cat760mmHg
  • Flash Point: 183.9°C
  • Refractive Index: 1.584
  • PSA: 43.86

1H-Isoindole-1,3(2H)-dione,2-[2-(4-methyl-1-piperazinyl)ethyl]-, hydrochloride (1:2) Related Literature

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